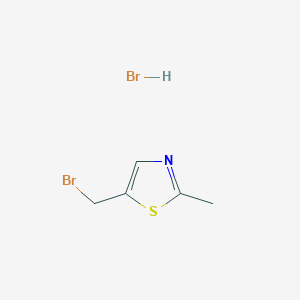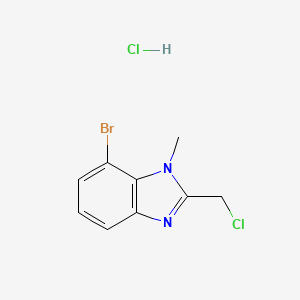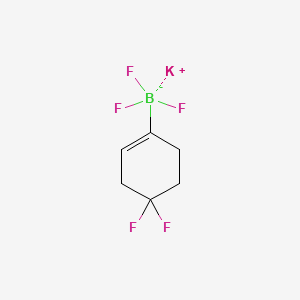
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a special class of organoboron reagents known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate typically involves the reaction of (4,4-difluorocyclohex-1-en-1-yl)boronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions are generally mild, and the process is straightforward, making it accessible for laboratory-scale synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to remove any impurities .
化学反応の分析
Types of Reactions
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex .
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction typically uses palladium catalysts, such as palladium acetate or palladium chloride, in the presence of a base like potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under mild conditions .
Major Products
The major products formed from the Suzuki–Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate has several applications in scientific research:
作用機序
The mechanism of action of potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate in cross-coupling reactions involves the transmetalation step, where the organoboron compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium catalyst .
類似化合物との比較
Similar Compounds
- Potassium (1,1-difluorocyclohex-4-yl)methyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate is unique due to its specific structural features, which include the difluorocyclohexenyl group. This structural motif imparts distinct reactivity and stability, making it a valuable reagent in synthetic chemistry .
特性
分子式 |
C6H7BF5K |
|---|---|
分子量 |
224.02 g/mol |
IUPAC名 |
potassium;(4,4-difluorocyclohexen-1-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H7BF5.K/c8-6(9)3-1-5(2-4-6)7(10,11)12;/h1H,2-4H2;/q-1;+1 |
InChIキー |
GMEQSFVPUCPENT-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CCC(CC1)(F)F)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


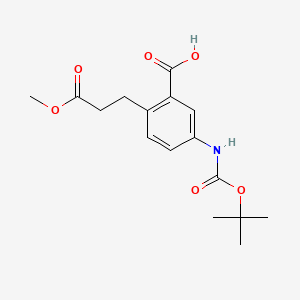
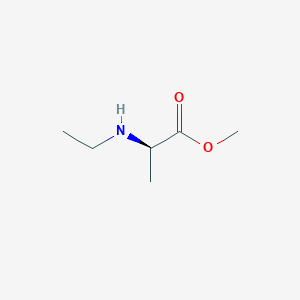

![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)

![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13468978.png)
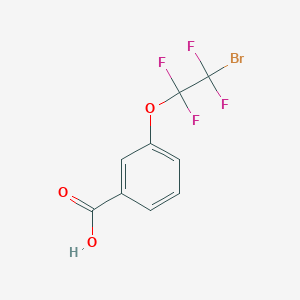


![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)

